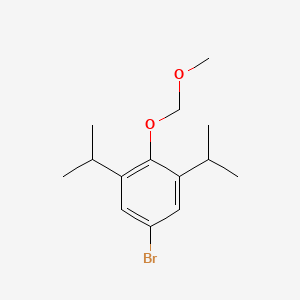
5-Bromo-2-(methoxymethoxy)-1,3-di(propan-2-yl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-2-(methoxymethoxy)-1,3-di(propan-2-yl)benzene is an organic compound that belongs to the class of bromobenzenes It is characterized by the presence of a bromine atom attached to a benzene ring, which also contains methoxymethoxy and di(propan-2-yl) substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(methoxymethoxy)-1,3-di(propan-2-yl)benzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 2-(methoxymethoxy)-1,3-di(propan-2-yl)benzene using bromine or a bromine-containing reagent under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as iron(III) bromide, to facilitate the substitution of a hydrogen atom on the benzene ring with a bromine atom.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-2-(methoxymethoxy)-1,3-di(propan-2-yl)benzene can undergo various chemical reactions, including:
Oxidation: The methoxymethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of 2-(methoxymethoxy)-1,3-di(propan-2-yl)benzene.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2) under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while substitution reactions can produce a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
5-Bromo-2-(methoxymethoxy)-1,3-di(propan-2-yl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which 5-Bromo-2-(methoxymethoxy)-1,3-di(propan-2-yl)benzene exerts its effects depends on its interactions with molecular targets. For example, in biological systems, it may bind to specific enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways involved would depend on the specific context of its use.
Comparación Con Compuestos Similares
Similar Compounds
5-Bromo-2-methoxy-1,3-di(propan-2-yl)benzene: Similar structure but lacks the methoxymethoxy group.
2-(Methoxymethoxy)-1,3-di(propan-2-yl)benzene: Similar structure but lacks the bromine atom.
5-Bromo-1,3-di(propan-2-yl)benzene: Similar structure but lacks both the methoxymethoxy and methoxy groups.
Uniqueness
The presence of both the bromine atom and the methoxymethoxy group in 5-Bromo-2-(methoxymethoxy)-1,3-di(propan-2-yl)benzene gives it unique chemical properties, such as increased reactivity in substitution reactions and potential for forming specific interactions with biological targets. This makes it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
168196-99-4 |
|---|---|
Fórmula molecular |
C14H21BrO2 |
Peso molecular |
301.22 g/mol |
Nombre IUPAC |
5-bromo-2-(methoxymethoxy)-1,3-di(propan-2-yl)benzene |
InChI |
InChI=1S/C14H21BrO2/c1-9(2)12-6-11(15)7-13(10(3)4)14(12)17-8-16-5/h6-7,9-10H,8H2,1-5H3 |
Clave InChI |
ASBGHBBLBZXHMQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC(=CC(=C1OCOC)C(C)C)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(3-Chlorophenyl)-2-[2-(1H-indol-3-yl)ethyl]quinazolin-4(3H)-one](/img/structure/B14262715.png)
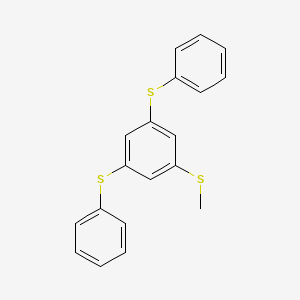
![Bis{[5-methyl-2-(propan-2-yl)cyclohexyl]oxy}boranyl](/img/structure/B14262724.png)

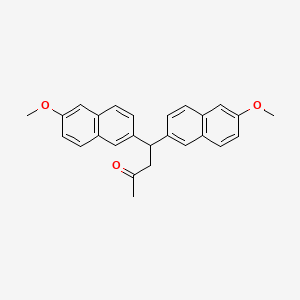


![tert-Butyl(diphenyl)[(prop-1-en-2-yl)oxy]silane](/img/structure/B14262747.png)
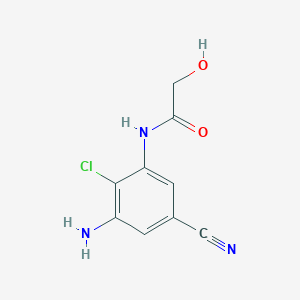
![4-(1,4-Dioxaspiro[4.7]dodecan-8-yl)butan-2-one](/img/structure/B14262760.png)
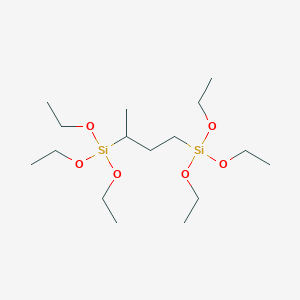
![9-Decyl-9-phosphabicyclo[4.2.1]nonane](/img/structure/B14262762.png)

